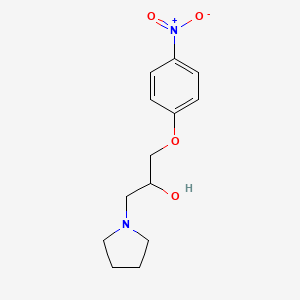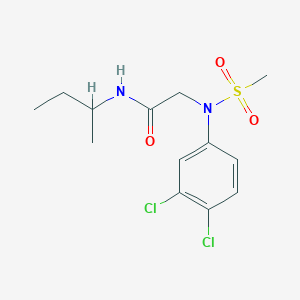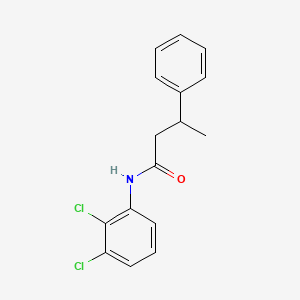
1-(4-Nitrophenoxy)-3-pyrrolidin-1-ylpropan-2-ol
概要
説明
1-(4-Nitrophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is an organic compound that features a nitrophenoxy group attached to a pyrrolidinylpropanol backbone
準備方法
The synthesis of 1-(4-Nitrophenoxy)-3-pyrrolidin-1-ylpropan-2-ol typically involves a multi-step process. One common synthetic route includes the nucleophilic substitution reaction between 4-nitrophenol and an appropriate halogenated precursor, followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(4-Nitrophenoxy)-3-pyrrolidin-1-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, acylation can be achieved using acyl chlorides in the presence of a base.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acyl chlorides, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Nitrophenoxy)-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
作用機序
The mechanism of action of 1-(4-Nitrophenoxy)-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or antiviral effects. The pyrrolidine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
類似化合物との比較
1-(4-Nitrophenoxy)-3-pyrrolidin-1-ylpropan-2-ol can be compared with similar compounds such as:
4-(4-Nitrophenoxy)phenyl derivatives: These compounds share the nitrophenoxy group but differ in their overall structure and properties.
Pyrrolidinylpropanol derivatives: These compounds have a similar backbone but may lack the nitrophenoxy group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the nitrophenoxy group and the pyrrolidinylpropanol backbone, which imparts specific chemical reactivity and potential biological activity.
特性
IUPAC Name |
1-(4-nitrophenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-12(9-14-7-1-2-8-14)10-19-13-5-3-11(4-6-13)15(17)18/h3-6,12,16H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSFWVXSNGKPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-5-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3974992.png)


![N-(1-ADAMANTYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}UREA](/img/structure/B3975015.png)
![methyl 5-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B3975022.png)

![4-[bis(2-hydroxyethyl)amino]-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3975047.png)
![7-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3975051.png)
![8-(2,3-dihydro-1H-inden-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3975059.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3975077.png)
![N-[(3,4-Dimethylphenyl)methyl]-4-(4-nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxamide](/img/structure/B3975080.png)
![9-(4-Methoxyphenyl)-6,6-dimethyl-2-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B3975090.png)
![10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine](/img/structure/B3975094.png)
![2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B3975101.png)
